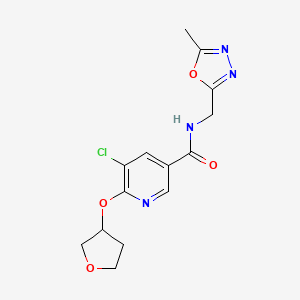
N-(2-benzoyl-4-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-4-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide belongs to a class of organic compounds known for their intricate molecular structures and potential biological activities. Compounds with similar structures have been extensively studied for their therapeutic potential and chemical properties.
Synthesis Analysis
The synthesis of compounds structurally related to this compound often involves complex reactions that carefully introduce functional groups to achieve desired properties. These processes might include condensation reactions, the use of coupling agents for amide bond formation, and protection-deprotection strategies for sensitive functional groups (Zhou et al., 2008).
Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Activity
Research has identified compounds similar to N-(2-benzoyl-4-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide as histone deacetylase (HDAC) inhibitors. These compounds have shown significant antitumor activity and potential as anticancer drugs. For example, MGCD0103, a related compound, selectively inhibits HDACs 1-3 and 11 and has entered clinical trials due to its promising anticancer properties (Zhou et al., 2008).
Capillary Electrophoresis for Substance Analysis
Studies have utilized capillary electrophoresis for the separation and analysis of substances related to this compound. This technique is effective in quality control and analysis of related compounds (Ye et al., 2012).
Polymer Synthesis and Modification
Research on homopolymers related to this compound has been conducted. For instance, the synthesis of homopolymers using reversible addition−fragmentation chain transfer (RAFT) polymerization demonstrates applications in materials science (Mori et al., 2005).
Drug Design and Anticancer Evaluation
Several benzamide derivatives have been designed and synthesized, displaying moderate to excellent anticancer activity. This showcases the compound's relevance in drug design and therapeutic applications (Ravinaik et al., 2021).
Chemical Synthesis and Biological Interest
The chemical synthesis of N-benzoylation compounds related to this compound has been explored, with the resultant compounds showing biological interest. This area of research highlights the compound's significance in synthetic chemistry and biology (Singh et al., 2017).
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-16-10-11-21(20(14-16)24(30)17-6-3-2-4-7-17)26-25(31)18-8-5-9-19(15-18)27-22(28)12-13-23(27)29/h2-11,14-15H,12-13H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMOWWRDGMJGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)

![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490384.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2490386.png)



![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)
![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2490393.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2490397.png)
![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)
